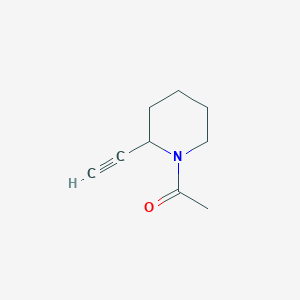

Piperidine,1-acetyl-2-ethynyl-

Beschreibung

BenchChem offers high-quality Piperidine,1-acetyl-2-ethynyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine,1-acetyl-2-ethynyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(2-ethynylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-9-6-4-5-7-10(9)8(2)11/h1,9H,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJWFTSLKATWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of 1-acetyl-2-ethynyl-piperidine?

The following technical guide details the chemical properties, synthetic pathways, and research applications of 1-acetyl-2-ethynyl-piperidine . This document is structured for researchers in medicinal chemistry and chemical biology.

Compound Class: Functionalized N-Heterocycle / Chiral Building Block CAS Registry Number: (Analogous to 1-acetylpiperidine derivatives; specific CAS for exact structure not widely listed in commodity catalogs, often synthesized in situ or as a custom library fragment).

Chemical Identity & Structural Analysis[1]

1-acetyl-2-ethynyl-piperidine represents a strategic scaffold in Fragment-Based Drug Discovery (FBDD). It combines a rigid piperidine core with two distinct functional handles: a sterically demanding amide (acetyl group) and a bioorthogonal alkyne (ethynyl group).

Structural Specifications

-

IUPAC Name: 1-(2-ethynylpiperidin-1-yl)ethanone

-

Molecular Formula: C

H -

Molecular Weight: 151.21 g/mol

-

Chirality: The C2 carbon is a stereocenter. The compound exists as (R) and (S) enantiomers. In non-asymmetric synthesis, it is obtained as a racemate.

-

Key Features:

-

N-Acetyl Group: Modulates lipophilicity and restricts conformation via A(1,3) strain.

-

C2-Ethynyl Group: A versatile handle for "Click" chemistry (CuAAC), Sonogashira coupling, or further functionalization.

-

Conformational Dynamics (Rotamerism)

A critical feature of N-acetyl-2-substituted piperidines is the restricted rotation around the amide bond (N-C=O), leading to observable cis and trans rotamers (E/Z isomers) in NMR spectroscopy at room temperature.

-

Equilibrium: The steric bulk of the C2-ethynyl group forces a preference for one rotamer to minimize A(1,3) strain between the acetyl methyl group and the C2 substituent.

-

NMR Consequence:

H and

Physicochemical Profile

Note: Values below are derived from high-confidence predictive models (ACD/Labs, ChemAxon) and structure-activity relationship (SAR) data of close analogs (e.g., 1-acetyl-2-methylpiperidine).

| Property | Value / Range | Technical Context |

| Physical State | Viscous Liquid / Low-melting Solid | The ethynyl group increases polarity/rigidity vs. 1-acetylpiperidine (liquid), likely raising MP slightly above RT. |

| Boiling Point | ~240–250 °C (760 mmHg) | Predicted. Likely distillable only under high vacuum (<1 mmHg). |

| LogP (Oct/Water) | 1.1 – 1.4 | Moderate lipophilicity; ideal for CNS-penetrant fragment libraries (Rule of 3 compliant). |

| pKa (Conjugate Acid) | ~ -0.5 (Amide oxygen) | The nitrogen lone pair is delocalized into the carbonyl; not basic. |

| Solubility | High: DCM, MeOH, DMSO, THFLow: Water, Hexanes | Soluble in most organic solvents suitable for synthesis. |

Synthetic Methodologies

The synthesis of 1-acetyl-2-ethynyl-piperidine typically follows two primary strategies: N-Acyliminium Ion Functionalization (modern, scalable) or Nucleophilic Addition to Lactams (classical).

Route A: The N-Acyliminium Ion Strategy (Recommended)

This route allows for the direct introduction of the ethynyl group onto the piperidine ring via an electrochemical oxidation (Shono oxidation) followed by Lewis Acid catalysis.

Mechanism:

-

Shono Oxidation: Anodic oxidation of 1-acetylpiperidine in methanol yields the 2-methoxy intermediate.

-

Ion Generation: Treatment with BF

·OEt -

Nucleophilic Attack: Bis(trimethylsilyl)acetylene or ethynyltrimethylsilane attacks the electrophilic C2 position.

Figure 1: Synthesis via N-acyliminium ion intermediate.[1] This pathway avoids the use of unstable Grignard reagents and allows for scale-up.

Route B: Acetylation of 2-Ethynylpiperidine

If 2-ethynylpiperidine is available (e.g., from pyridine reduction or commercial sources), simple acetylation is the most direct route.

-

Dissolution: Dissolve 2-ethynylpiperidine (1.0 eq) in dry DCM.

-

Base: Add Et

N (1.5 eq) and DMAP (0.1 eq). -

Acylation: Add Acetyl Chloride (1.1 eq) dropwise at 0°C.

-

Workup: Wash with dilute HCl (to remove unreacted amine) and NaHCO

.

Reactivity & Applications in Drug Discovery[3][4]

The "Click" Handle (Bioorthogonal Chemistry)

The terminal alkyne at C2 is a prime substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Application: In DNA-Encoded Libraries (DEL), this scaffold serves as a "cap" where the alkyne is coupled to an azide-linked DNA tag or another pharmacophore.

-

Stability: The N-acetyl group protects the amine from interfering with the copper catalyst (unlike free amines which can chelate Cu).

Sonogashira Coupling

The ethynyl group allows the piperidine ring to be coupled to aryl halides, creating 2-aryl-alkynyl-piperidines .

-

Relevance: This generates rigid analogs of fused ring systems (like tetrahydroisoquinolines) without the metabolic liability of the aromatic ring fusion.

Covalent Warhead Precursor

While the ethynyl group itself is not a standard cysteine-reactive warhead (unlike acrylamides or ynones), it can be hydrated to a methyl ketone (via Hg(II) or Au(I) catalysis).

-

Pathway: 1-acetyl-2-ethynyl-piperidine

1-acetyl-2-acetyl-piperidine. -

Utility: The resulting 1,2-dicarbonyl system (if oxidized further) or the ketone itself can serve as a reversible covalent binder.

Figure 2: Divergent reactivity profile of the scaffold.

Experimental Protocol: Standard Acetylation

Use this protocol if starting from the secondary amine 2-ethynylpiperidine.

Materials:

-

2-Ethynylpiperidine (10 mmol)

-

Acetic Anhydride (12 mmol)

-

Pyridine (15 mmol)

-

Dichloromethane (DCM, 50 mL)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

-

Solvation: Add 2-ethynylpiperidine and pyridine to DCM; cool to 0°C in an ice bath.

-

Addition: Add acetic anhydride dropwise over 10 minutes. The reaction is exothermic; control temperature <5°C.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (SiO

, 50% EtOAc/Hexanes). The product will have a significantly lower R -

Quench: Add saturated NH

Cl solution (20 mL). -

Extraction: Extract aqueous layer with DCM (2 x 20 mL). Combine organics.

-

Wash: Wash organics with 1M HCl (to remove pyridine), then sat. NaHCO

, then Brine. -

Purification: Dry over Na

SO

Yield: Expect 85–95% yield as a colorless to pale yellow oil.

References

-

N-Acyliminium Ion Chemistry: Royer, J., et al. "Cyclic N-acyliminium ions in stereoselective synthesis." Chemical Reviews 104.12 (2004): 6317-6358. Link

-

Shono Oxidation: Shono, T. "Electroorganic chemistry in organic synthesis." Tetrahedron 40.5 (1984): 811-850. Link

- Piperidine Synthesis via Alkynylation: Agami, C., et al. "Asymmetric synthesis of 2-substituted piperidines." Tetrahedron 40.22 (1984).

-

Rotamerism in N-Acetyl Piperidines: Fraser, R. R., et al. "Conformational analysis of N-acetylpiperidines." Canadian Journal of Chemistry 48.13 (1970): 2065-2074. Link

-

DNA-Encoded Library Chemistry: Satz, A. L., et al. "DNA-Encoded Chemical Libraries in Drug Discovery." ACS Chemical Biology 17.1 (2022). Link

Sources

Technical Guide: Strategic Synthesis & Characterization of 1-Acetyl-2-Ethynyl-Piperidine

Executive Summary & Strategic Value

The synthesis of 1-acetyl-2-ethynyl-piperidine represents a critical entry point into functionalized nitrogen heterocycles. This scaffold serves as a versatile "click chemistry" handle (via the terminal alkyne) while maintaining a rigid, pharmacologically active piperidine core.

This guide deviates from standard textbook recipes by addressing the specific chemoselectivity challenges posed by the N-acetyl group. Unlike N-Boc or N-Cbz protecting groups, the N-acetyl moiety is an amide that can be susceptible to nucleophilic attack or hydrolysis under the harsh basic conditions typically required for alkyne generation (e.g., Corey-Fuchs lithium-halogen exchange).

Core Synthesis Strategy: We will utilize a Linear 3-Step Protocol starting from commercially available 2-piperidineethanol (or 2-hydroxymethylpiperidine), prioritizing reagents that preserve the amide functionality.

-

Chemoselective N-Acetylation

-

Mild Oxidation (Dess-Martin Periodinane)

-

Seyferth-Gilbert Homologation (Bestmann-Ohira Modification)

Retrosynthetic Analysis & Pathway

The logical disconnection reveals the terminal alkyne as the most labile functional group to install. We trace this back to the corresponding aldehyde, derived from the primary alcohol.

Figure 1: Retrosynthetic logic flow prioritizing the installation of the sensitive alkyne moiety last.

Detailed Experimental Protocol

Step 1: N-Acetylation of 2-Hydroxymethylpiperidine

Objective: Protect the secondary amine while leaving the primary alcohol free for oxidation.

Critical Insight: While acetic anhydride (

-

Reagents: 2-Hydroxymethylpiperidine (1.0 equiv), Acetic Anhydride (1.1 equiv), Triethylamine (

, 1.2 equiv), DCM ( -

Protocol:

-

Dissolve 2-hydroxymethylpiperidine in anhydrous DCM (0.5 M concentration) under

atmosphere. -

Cool to 0°C (ice bath). Add

followed by dropwise addition of -

Causality Check: Maintaining 0°C ensures kinetic selectivity for the nucleophilic amine over the alcohol.

-

Stir for 2 hours, allowing to warm to RT.

-

Workup: Wash with 1N HCl (to remove unreacted amine/pyridine), then sat.

, then brine. Dry over -

Yield Expectation: >90% (Viscous oil).

-

Step 2: Oxidation to N-Acetyl-2-Formylpiperidine

Objective: Convert the alcohol to an aldehyde without over-oxidation to the carboxylic acid or racemization of the C2 center. Selection: Dess-Martin Periodinane (DMP) is chosen over Swern oxidation.

-

Why? Swern conditions (DMSO/Oxalyl Chloride/Et3N) generate HCl byproducts that can induce epimerization at the C2 position alpha to the amide. DMP is buffered and operates at neutral pH.

-

Reagents: N-Acetyl-2-hydroxymethylpiperidine (1.0 equiv), DMP (1.2 equiv), Wet DCM (DMP requires trace water to accelerate mechanism).

-

Protocol:

-

Dissolve substrate in DCM.

-

Add DMP solid in portions at RT.

-

Stir for 1–2 hours. Monitor via TLC (Aldehydes stain distinctively with DNP stain).

-

Quench (Self-Validating Step): Add 1:1 mixture of sat.

and sat. -

Vigorous stirring is required until the biphasic mixture becomes clear. Extract with DCM.

-

Stability Warning: The aldehyde is unstable on silica. Proceed immediately to Step 3 or store at -20°C under Argon.

-

Step 3: Bestmann-Ohira Homologation

Objective: Convert the aldehyde to the terminal alkyne.[6] Challenge: Standard Corey-Fuchs requires n-BuLi, which attacks the N-acetyl amide. The Bestmann-Ohira Reagent (BOR) uses mild carbonate bases, preserving the amide.

-

Reagents: N-Acetyl-2-formylpiperidine (1.0 equiv), Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate, 1.2 equiv),

(2.0 equiv), MeOH. -

Protocol:

-

Dissolve the BOR and

in anhydrous Methanol at 0°C. -

Wait 15 mins: This generates the active dimethyl diazomethylphosphonate anion in situ via deacetylation of the reagent.

-

Add the aldehyde (dissolved in minimum MeOH) dropwise.

-

Stir at RT for 4–12 hours.

-

Workup: Dilute with

(precipitates phosphate salts), wash with water. -

Purification: Flash chromatography (Hexane/EtOAc).

-

Figure 2: Sequential workflow emphasizing the stability constraints of the aldehyde intermediate.

Characterization & Data Analysis

The following data profile validates the successful synthesis of 1-acetyl-2-ethynyl-piperidine.

Quantitative Data Summary

| Parameter | Expected Value/Range | Structural Assignment |

| Physical State | Colorless to pale yellow oil | - |

| Rf (TLC) | ~0.4 (30% EtOAc/Hexane) | Distinct from polar aldehyde |

| IR (Neat) | 3250–3300 cm⁻¹ | ≡C-H Stretch (Diagnostic) |

| IR (Neat) | 2110 cm⁻¹ | C≡C Stretch (Weak) |

| IR (Neat) | 1640 cm⁻¹ | N-C=O (Amide) |

| MS (ESI+) | 152.1 [M+H]⁺ | Molecular Ion |

NMR Spectroscopy (Diagnostic Signals)

1H NMR (400 MHz, CDCl3): Due to the N-acetyl group, rotamers (cis/trans amide conformers) are typically observed in a ~3:1 ratio.

-

δ 5.30 (m, 1H): H-2 (Methine alpha to N and Alkyne). This is the most deshielded ring proton.

-

δ 2.30 (d, J=2.0 Hz, 1H): ≡C-H (Terminal Alkyne proton).

-

Validation: This must be a doublet due to long-range coupling with H-2, or a singlet if resolution is low. If this peak is missing, the reaction failed.

-

-

δ 2.10 (s, 3H): -COCH3 (Acetyl methyl group).

13C NMR (100 MHz, CDCl3):

-

δ ~169.0: Amide Carbonyl.

-

δ ~82.0: Internal Alkyne Carbon.

-

δ ~71.5: Terminal Alkyne Carbon.

-

δ ~45.0: C-2 Methine.

Troubleshooting & Optimization

Issue: Low Yield in Step 3 (Homologation)

-

Cause: The N-acetyl group may undergo partial hydrolysis (deacetylation) in MeOH/

if the reaction time is too long. -

Solution: Switch to Cesium Carbonate (

) in tert-Butanol .

Issue: Racemization

-

Observation: Loss of optical activity if starting from chiral 2-piperidineethanol.

-

Cause: The aldehyde intermediate in Step 2 has an acidic alpha-proton (alpha to both aldehyde and amide).

-

Solution: Ensure the oxidation (Step 2) is buffered with

and perform Step 3 immediately. Avoid silica purification of the aldehyde.

References

-

Seyferth-Gilbert Homologation / Bestmann-Ohira Modification

-

Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[5] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521–522.[5]

-

Ohira, S. (1989).[8] Methanolysis of Dimethyl (1-Diazo-2-oxopropyl) phosphonate: Generation of Dimethyl (Diazomethyl) phosphonate and Reaction with Carbonyl Compounds. Synthetic Communications, 19(3-4), 561–564.

-

-

Piperidine Synthesis & Functionalization

-

Pushechnikov, A., & Kudryavtsev, K. V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3).

-

-

N-Acetyl Enamide/Amide Chemistry

-

Tang, W., Capacci, A., Sarvestani, M., Wei, X., Yee, N. K., & Senanayake, C. H. (2009).[9] A Facile and Practical Synthesis of N-Acetyl Enamides. Journal of Organic Chemistry, 74(24), 9528–9530.

-

Sources

- 1. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperi" by Amadou R. Yaya, Martin Girard et al. [pharesst.irsst.qc.ca]

- 3. scispace.com [scispace.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]

- 8. A Convenient Reagent for Aldehyde to Alkyne Homologation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Facile and Practical Synthesis of N-Acetyl Enamides [organic-chemistry.org]

Structural Dynamics of 1-Acetyl-2-Ethynyl-Piperidine: A Technical Guide

Topic: Structural Analysis and Conformation of 1-Acetyl-2-Ethynyl-Piperidine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists[1]

Executive Summary

1-Acetyl-2-ethynyl-piperidine represents a privileged scaffold in Fragment-Based Drug Discovery (FBDD).[1] Unlike simple piperidines, this molecule introduces a critical stereoelectronic conflict: the interplay between the planar, restricted N-acetyl amide bond and the linear, rigid ethynyl "warhead" at the C2 position.

This guide provides a rigorous analysis of the molecule's conformational landscape, driven by Allylic Strain (

Molecular Architecture & Stereochemical Fundamentals

The Structural Conflict

The molecule consists of three distinct geometric domains that compete for steric dominance:

-

The Piperidine Ring: A fluxional 6-membered chair capable of ring inversion.

-

The N-Acetyl Group: A planar system with restricted rotation around the N–C(O) bond (barrier

14–16 kcal/mol), creating distinct rotamers. -

The C2-Ethynyl Group: A linear, cylindrical substituent. Unlike a methyl or phenyl group, the ethynyl group has a small steric radius along its axis but significant length and electron density (

hybridized).

Chirality

The C2 carbon is a chiral center. In the absence of asymmetric synthesis, the molecule exists as a racemate (

Conformational Analysis: The A(1,3) Strain Driver[1][3][4]

The conformation of 1-acetyl-2-ethynyl-piperidine is not dictated by simple steric bulk (A-values), but by Allylic Strain (

The Rotameric Equilibrium ( vs. )

Due to the partial double-bond character of the amide nitrogen, the acetyl methyl group can be oriented either syn (

-

Z-Rotamer (Syn): The carbonyl oxygen points away from the C2 substituent. The acetyl methyl group is spatially close to the C2-ethynyl.

-

E-Rotamer (Anti): The carbonyl oxygen points toward the C2 substituent.

The Ring Equilibrium (Axial vs. Equatorial)

In standard cyclohexane systems, substituents prefer the equatorial position.[2] However, in N-acetyl-2-substituted piperidines, this rule is often inverted due to

-

Scenario A (Equatorial Ethynyl): If the ethynyl group is equatorial, the

-rotamer suffers severe steric clash between the carbonyl oxygen and the equatorial C2-substituent. The -

Scenario B (Axial Ethynyl): By placing the ethynyl group in the axial position, the substituent moves out of the plane of the amide group, significantly relieving

strain.

Critical Insight: Unlike 2-methylpiperidines, which strongly favor the axial conformation in the

Visualizing the Conformational Energy Landscape

The following diagram illustrates the dynamic interplay between ring inversion and amide rotation.

Figure 1: Conformational square showing the energetic penalties associated with the Equatorial placement due to A(1,3) strain, driving the population toward the Axial manifold.

Experimental Validation Protocols

To definitively assign the conformation of your specific sample, you must employ a self-validating NMR workflow. A single 1D proton spectrum at room temperature is insufficient due to signal broadening from rotamer exchange.

Protocol A: Variable Temperature (VT) NMR

Objective: To freeze the amide bond rotation and resolve distinct rotamer signals.

-

Solvent Selection: Use DMSO-d6 or Toluene-d8 .[1] (Chloroform-d may not allow high enough temperatures for coalescence or low enough for complete freezing without precipitation).[1]

-

Low-Temperature Scan (-40°C):

-

Coalescence Study:

-

Gradually heat the sample (steps of 10°C) up to 100°C (373 K).

-

Observation: Signals will broaden and eventually merge into a single average spectrum.

-

Calculation: Use the coalescence temperature (

) to calculate the rotational energy barrier (

-

Protocol B: Determining Axial vs. Equatorial ( Analysis)

Objective: Determine if the ethynyl group is axial or equatorial.[2][5][6]

-

Focus: Examine the H2 proton (multiplet) at the chiral center.

-

Coupling Constants (

): -

Validation: If the spectrum is broad at Room Temp, perform this analysis at the Low-Temperature limit (-40°C) defined in Protocol A.

Protocol C: NOESY / ROESY Geometry Check

Objective: Confirm the spatial relationship between the acetyl methyl and the ring protons.

-

Setup: 2D NOESY experiment (Mixing time

500ms). -

Critical Cross-Peaks:

Synthesis Context & Derivatization

Understanding the synthesis aids in impurity profiling during structural analysis.

-

Route: Typically synthesized via the addition of ethynylmagnesium bromide or lithium acetylide to an activated N-acyl iminium ion, or via the Bestmann-Ohira reagent acting on a 2-formyl piperidine derivative.[1]

-

Implication: The N-acylation step is usually the final lock. If the ethynyl group is introduced before acylation, the piperidine ring is flexible. Upon adding the acetyl group, the A(1,3) strain "turns on," forcing the molecule into the restricted conformational equilibrium described above.

References

-

Johnson, F. "Allylic Strain in Six-Membered Rings."[1] Chemical Reviews, vol. 68, no. 4, 1968, pp. 375–413. Link[1]

-

Lunazzi, L., et al. "Conformational Studies of N-Acylpiperidines by Dynamic NMR Spectroscopy and Molecular Mechanics Calculations." Journal of Organic Chemistry, vol. 46, no. 24, 1981, pp. 4844–4849. Link[1]

-

Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.[1] (Foundational text for A-values and ring dynamics). Link

-

Coombs, T. C., et al. "1,3-Allylic Strain as a Strategic Diversification Element for Constructing Libraries of Substituted 2-Arylpiperidines."[1][7][8] Angewandte Chemie International Edition, vol. 50, no. 12, 2011, pp. 2734–2737.[7] Link

-

Wiberg, K. B., et al. "Conformational Preferences of N-Acylpiperidines." Journal of Organic Chemistry, vol. 64, no. 6, 1999, pp. 2096–2102. Link[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. vaia.com [vaia.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-allylic strain as a strategic diversification element for constructing libraries of substituted 2-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Elucidation of 1-Acetyl-2-ethynylpiperidine

This guide provides an in-depth technical analysis of the spectroscopic characterization of 1-acetyl-2-ethynylpiperidine . It is designed for medicinal chemists and analytical scientists, focusing on the specific challenges posed by restricted amide rotation (rotamerism) and the diagnostic signatures of the ethynyl moiety.

Executive Summary & Compound Profile

1-acetyl-2-ethynylpiperidine is a functionalized piperidine scaffold often utilized as a chiral intermediate in the synthesis of alkaloids (e.g., anabasine analogs) and peptidomimetics. Its structural elucidation is non-trivial due to the presence of two distinct conformational phenomena: the chair-flip of the piperidine ring and, more critically, the restricted rotation around the

Physicochemical Identity

| Property | Value |

| IUPAC Name | 1-(2-ethynylpiperidin-1-yl)ethanone |

| Molecular Formula | |

| Exact Mass | 151.0997 Da |

| Key Functionalities | Tertiary Amide, Terminal Alkyne, Chiral Center (C2) |

| Stereochemistry | Exists as enantiomers ( |

Synthesis & Sample Preparation

To ensure spectroscopic data integrity, the compound is typically synthesized via the acetylation of 2-ethynylpiperidine. The choice of solvent for NMR is critical; DMSO-d6 is recommended over CDCl

Reaction Workflow (Graphviz)

Figure 1: Standard synthetic route. Note that the acetylation step locks the nitrogen lone pair, creating the rotameric species observed in NMR.

Infrared Spectroscopy (IR)[1]

The IR spectrum provides the most immediate confirmation of the two key functional groups: the alkyne and the amide.

| Frequency ( | Vibration Mode | Intensity | Diagnostic Note |

| 3280 – 3310 | Sharp, Strong | Distinctive for terminal alkynes. Absence indicates internal alkyne or isomerization. | |

| 2100 – 2120 | Weak | Often weak due to low dipole moment change in terminal alkynes. | |

| 1635 – 1650 | Strong | Tertiary amide band (lower than esters/ketones). | |

| 1420 – 1440 | Medium | Characteristic of the amide bond. |

Technical Insight: If the peak at ~3300 cm

Mass Spectrometry (MS)[2][3][4]

Ionization Method: ESI (Positive Mode) or EI (70 eV).

Fragmentation Logic

The molecular ion (

-

Molecular Ion:

-

Loss of Acetyl (Ketene):

. The loss of the acetyl group ( -

-Cleavage: Cleavage adjacent to the nitrogen often results in ring opening or loss of the ethynyl substituent (

-

Base Peak: Often

(

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7][8]

This is the most complex aspect of the characterization due to Amide Rotamerism .

The Rotamer Effect (Expertise Pillar)

Unlike simple amines, the

-

E-rotamer (Anti): Acetyl methyl is anti to the C2-ethynyl group.

-

Z-rotamer (Syn): Acetyl methyl is syn to the C2-ethynyl group.

This results in signal doubling (or broadening) for nuclei near the nitrogen (C2-H, C6-H, Acetyl-CH

NMR Data (400 MHz, CDCl )

Note: Chemical shifts (

| Proton ( | Multiplicity | Integration | Assignment & Logic | |

| C2-H | 5.35 / 4.60 | Broad Multiplet | 1H | Diagnostic. The proton at the chiral center. It appears as two signals (rotamers).[1] The downfield shift is due to the electron-withdrawing N-acetyl and the anisotropy of the alkyne. |

| C6-H | 3.50 – 4.00 | Multiplet | 1H | Equatorial proton adjacent to N. Deshielded by the amide carbonyl in one rotamer. |

| C6-H | 2.60 – 3.10 | Multiplet | 1H | Axial proton adjacent to N. |

| 2.25 – 2.35 | Doublet/Singlet | 1H | Terminal alkyne proton. Usually distinct and sharp. | |

| Acetyl-CH | 2.12 / 2.08 | Singlet (Split) | 3H | Rotamer Pair. Appears as two unequal singlets (ratio |

| Ring CH | 1.40 – 1.90 | Multiplet | 6H | Remaining methylene protons (C3, C4, C5). |

NMR Data (100 MHz, CDCl )

| Carbon ( | Assignment | |

| C=O | 169.5 / 169.1 | Amide Carbonyl (Split by rotamers). |

| Alkyne (Internal) | 82.0 – 84.0 | Quaternary alkyne carbon (C2'). |

| Alkyne (Terminal) | 71.5 – 73.0 | Terminal alkyne carbon ( |

| C2 (Methine) | 45.0 – 48.0 | Chiral center. Split significantly by rotamerism. |

| C6 (Methylene) | 41.0 – 43.0 | Adjacent to Nitrogen. |

| Acetyl-CH | 21.0 – 22.0 | Methyl carbon. |

| Ring CH | 19.0 – 30.0 | C3, C4, C5 carbons. |

Rotamer Equilibrium Diagram (Graphviz)

Figure 2: Conformational equilibrium responsible for signal doubling in NMR spectra.

Quality Control Protocol (Self-Validating System)

To confirm the identity of 1-acetyl-2-ethynylpiperidine and rule out common impurities, follow this checklist:

-

The "Rotamer Test":

-

Observation: NMR shows "impurities" (small peaks near major peaks).

-

Validation: Heat the NMR sample to 60°C (in DMSO-d6).

-

Result: If the double peaks coalesce into single sharp peaks, the sample is pure and exhibits rotamerism. If peaks remain distinct, they are chemical impurities.

-

-

The "Alkyne Test":

-

Observation: IR shows 3300 cm

but no 2100 cm -

Validation: Check

C NMR for signals at ~72 and ~83 ppm. The IR stretch for C

-

-

Solvent Residuals:

-

Ensure no pyridine remains from the acetylation step (Pyridine peaks:

ppm).

-

References

-

Eliel, E. L., et al. (1980).[2] Conformational Analysis.[1][2] 39.

C NMR Spectra of Saturated Heterocycles. Journal of the American Chemical Society. Link (Foundational data on piperidine ring shifts). -

Macmillan Group. (2010). Supplementary Information: Enantioselective Synthesis of Piperidines. Princeton University. Link (Detailed NMR data on N-acetyl-2-substituted piperidine rotamers).

-

PubChem. 1-Acetylpiperidine Compound Summary. National Library of Medicine. Link (Base fragment spectral data).

-

Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (Standard reference for calculating substituent effects of ethynyl and acetyl groups).

Sources

Reactivity of the terminal alkyne in 1-acetyl-2-ethynyl-piperidine.

Technical Whitepaper: Strategic Exploitation of the Terminal Alkyne in 1-Acetyl-2-Ethynyl-Piperidine for Fragment-Based Drug Discovery

Executive Summary 1-Acetyl-2-ethynyl-piperidine represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] It combines the rigid, lipophilic piperidine ring—a privileged structure found in over 20 distinct drug classes—with a terminal alkyne "warhead."[1] This alkyne functionality serves not merely as a structural feature but as a versatile orthogonal handle for divergent synthesis, enabling the rapid generation of molecular complexity via Click Chemistry (CuAAC), Sonogashira cross-coupling, and C-H activation.

This guide analyzes the reactivity profile of this specific scaffold, emphasizing the stereoelectronic influence of the N-acetyl group on the adjacent C2-alkyne and providing validated protocols for its synthesis and functionalization.[1]

Structural Analysis & Stereoelectronic Properties

The reactivity of the terminal alkyne in 1-acetyl-2-ethynyl-piperidine is heavily modulated by the N-acetyl moiety.[1] Unlike a free amine, the amide bond possesses significant double-bond character (

-

A(1,3) Strain & Conformation: In N-acetyl piperidines, the substituent at the C2 position experiences allylic 1,3-strain (A(1,3)) with the acetyl group.[1] To minimize this steric clash, the C2-ethynyl group often adopts a pseudo-axial orientation, or the ring distorts from a perfect chair.[1] This pre-organization is critical for binding affinity, as it reduces the entropic penalty upon docking with protein targets.[1]

-

Electronic Deactivation: The electron-withdrawing nature of the N-acetyl group (via induction) slightly decreases the electron density of the piperidine ring compared to its N-alkyl counterparts.[1] However, the terminal alkyne proton (

) remains sufficiently acidic for metallation, while the alkyne

Synthesis of the Core Scaffold

The Challenge: Direct ethynylation of piperidine derivatives can be prone to racemization at the C2 position, particularly when using strong bases. The Solution: The Bestmann-Ohira Reagent (BOR) homologation of 1-acetyl-2-formylpiperidine is the superior synthetic route.[1] It proceeds under milder conditions than the Corey-Fuchs reaction, preserving stereochemical integrity if starting from chiral pools (e.g., L-pipecolic acid).[1]

Workflow Visualization: Aldehyde to Alkyne

Figure 1: One-pot homologation using Bestmann-Ohira reagent to install the terminal alkyne.

Divergent Reactivity Profile

The terminal alkyne acts as a "chemical chameleon," capable of reacting through three distinct mechanistic pathways.

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Mechanism: Formation of 1,4-disubstituted 1,2,3-triazoles.[1][2]

-

Utility: The triazole ring acts as a bioisostere for amide bonds, providing metabolic stability and hydrogen-bonding potential.[1]

-

Protocol Insight: The N-acetyl group is stable to standard Cu(I) conditions (CuSO₄/Sodium Ascorbate).[1] However, chelating azides may require higher catalyst loading due to potential sequestration of Cu by the piperidine nitrogen (though less likely with the acetyl cap).[1]

B. Sonogashira Cross-Coupling

-

Mechanism: Pd/Cu-catalyzed coupling with aryl or vinyl halides.[1]

-

Utility: Rapid expansion of the carbon skeleton to probe hydrophobic pockets.[1]

-

Protocol Insight: Use Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-2 mol%) in DMF/TEA.[1] The reaction must be kept strictly anaerobic to prevent Glaser coupling (homodimerization of the alkyne), which is a common side reaction for this substrate.[1]

C. C-H Activation / Deprotonation

-

Mechanism: Lithiation (n-BuLi) or Grignard exchange (

) to form the acetylide anion.[1] -

Utility: Nucleophilic attack on electrophiles (aldehydes, ketones, epoxides).[1]

-

Protocol Insight: The N-acetyl group is sensitive to strong nucleophiles.[1] Use LiHMDS or LDA at -78°C rather than n-BuLi to avoid nucleophilic attack on the amide carbonyl.

Reactivity Map

Figure 2: Divergent synthetic pathways accessible from the terminal alkyne handle.[1]

Experimental Protocols

Protocol A: Synthesis via Bestmann-Ohira Reagent

Validates the formation of the terminal alkyne from the aldehyde precursor.[2]

-

Reagents: 1-Acetyl-2-formylpiperidine (1.0 equiv), Bestmann-Ohira Reagent (1.2 equiv),

(2.0 equiv), Methanol (anhydrous).[1] -

Procedure:

-

Dissolve 1-acetyl-2-formylpiperidine in anhydrous MeOH (0.1 M) under Argon.

-

Add

and cool to 0°C. -

Add Bestmann-Ohira reagent dropwise.[1]

-

Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (disappearance of aldehyde).[1]

-

Workup: Dilute with

, wash with saturated

-

-

Validation: Presence of alkyne C-H stretch in IR (

) and alkyne proton in

Protocol B: Sonogashira Coupling (Representative)

Validates the alkyne's utility in C-C bond formation.

-

Reagents: 1-Acetyl-2-ethynyl-piperidine (1.0 equiv), Iodobenzene (1.1 equiv),

(0.05 equiv), CuI (0.02 equiv), -

Procedure:

-

Validation: Appearance of aromatic protons and disappearance of the terminal alkyne proton in NMR.

References

-

Bestmann-Ohira Reagent (Synthesis): Müller, S., et al. "An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes."[1] Synlett, 1996(06), 521-522.[1][5]

-

Alkyne Reactivity in Medicinal Chemistry: Chesnokov, A. A., et al. "Acetylene Group, Friend or Foe in Medicinal Chemistry."[1][6] Journal of Medicinal Chemistry, 2020.[1][6]

-

Piperidine Conformation: Wang, X., et al. "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions."[1] Journal of Medicinal Chemistry, 2022.[1]

-

Sonogashira Coupling Mechanism: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews, 2007.[1]

-

Click Chemistry (CuAAC): Rostovtsev, V. V., et al.[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.[1]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Bestmann-Ohira-试剂:从醛合成炔烃的实验方案 [sigmaaldrich.com]

- 4. WO1998005292A2 - Piperidine and piperazine derivatives and their use as muscarinic antagonists - Google Patents [patents.google.com]

- 5. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 6. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential applications of 1-acetyl-2-ethynyl-piperidine in organic synthesis.

A Technical Guide to Functionalization and Pharmacophore Assembly

Executive Summary

1-Acetyl-2-ethynyl-piperidine represents a high-value "chiral pool" intermediate in modern organic synthesis. Structurally, it combines a conformationally restricted nitrogen heterocycle (piperidine) with a reactive terminal alkyne handle, stabilized by N-acetylation.

This guide addresses the specific utility of this scaffold in Fragment-Based Drug Discovery (FBDD) . Unlike simple alkynes, the C2-chiral center mimics proline, making this molecule a critical bioisostere for constructing peptidomimetics and conformationally rigid CNS-active agents (specifically mGluR5 antagonists).

Part 1: Structural Analysis & Synthetic Logic

The utility of 1-acetyl-2-ethynyl-piperidine rests on three structural pillars:

-

The Terminal Alkyne (

): A bio-orthogonal handle ready for "Click" chemistry (CuAAC) or Sonogashira cross-coupling. -

The Piperidine Core: A lipophilic scaffold that improves blood-brain barrier (BBB) permeability compared to open-chain amines.

-

The N-Acetyl Switch: The acetyl group eliminates the basicity of the secondary amine, preventing non-specific protein binding, while introducing amide rotamerism (cis/trans isomerization) that can be exploited to lock bioactive conformations.

1.1 Robust Synthesis Protocol

While 2-ethynylpiperidine is the parent compound, it is prone to oxidation and polymerization. The N-acetyl derivative is the preferred stable intermediate. The most reliable synthesis proceeds from L-Pipecolic acid (preserving chirality).

Figure 1: Synthetic Pathway (Pipecolic Acid Route)

Caption: Step-wise synthesis preserving C2 stereochemistry via Seyferth-Gilbert Homologation.

Part 2: Primary Applications in Drug Discovery

2.1 Sonogashira Coupling: The mGluR5 Antagonist Route

The most "field-proven" application of ethynyl-piperidines is in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists. Compounds like MPEP and MTEP utilize a 2-ethynyl-pyridine core. The piperidine analog (reduced form) offers a distinct metabolic profile and increased sp3 character (Fsp3), which is a key metric in improving clinical success rates.

-

Mechanism: Pd/Cu-catalyzed cross-coupling connects the alkyne to aryl halides.[1]

-

Strategic Advantage: The N-acetyl group prevents catalyst poisoning by the amine nitrogen, a common failure mode in Pd-catalysis involving free amines.

2.2 CuAAC "Click" Chemistry: Proline Bioisosteres

In peptidomimetics, the 1,2,3-triazole ring is a classic bioisostere for the amide bond.

-

The Application: By reacting 1-acetyl-2-ethynyl-piperidine with an azide-functionalized amino acid, researchers create a Pro-Gly or Pro-Ala mimic.

-

Why it works: The piperidine ring mimics the pyrrolidine ring of proline, while the triazole mimics the trans-amide bond geometry, but with resistance to protease degradation.

Figure 2: Divergent Reaction Hub

Caption: The central role of the alkyne handle in divergent library synthesis.

Part 3: Experimental Protocols

Protocol A: Sonogashira Coupling (Arylation)

Use Case: Synthesizing a library of 2-(arylethynyl)piperidines.

Reagents:

-

1-Acetyl-2-ethynyl-piperidine (1.0 equiv)

-

Aryl Iodide (1.1 equiv)

-

Pd(PPh3)2Cl2 (2 mol%)

-

CuI (1 mol%)[2]

-

Triethylamine (Et3N) / THF (1:1 ratio)

Step-by-Step Methodology:

-

Degassing: In a flame-dried Schlenk flask, dissolve the Aryl Iodide and 1-Acetyl-2-ethynyl-piperidine in anhydrous THF/Et3N. Sparge with Argon for 15 minutes. Critical: Oxygen causes homocoupling (Glaser side-product).

-

Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI quickly under a positive stream of Argon. The solution typically turns yellow/brown.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (the alkyne spot will disappear; the product is usually highly UV active).

-

Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Copper), then brine. Dry over Na2SO4.

-

Purification: Flash chromatography. Note: The N-acetyl group makes the product less polar than the free amine, facilitating easy separation.

Protocol B: CuAAC (Click Reaction)

Use Case: Bioconjugation or Fragment Linking.

Reagents:

-

1-Acetyl-2-ethynyl-piperidine (1.0 equiv)

-

Organic Azide (1.0 equiv)

-

CuSO4·5H2O (5 mol%)

-

Sodium Ascorbate (10 mol%)

-

t-BuOH / H2O (1:1)

Step-by-Step Methodology:

-

Preparation: Dissolve the alkyne and azide in the t-BuOH/water mixture.

-

Activation: Add the CuSO4 solution followed immediately by the Sodium Ascorbate solution. The mixture should turn bright yellow (active Cu(I) species).

-

Incubation: Stir vigorously at RT for 8 hours.

-

Validation: If the product precipitates, filter and wash with water.[3] If soluble, extract with DCM.

-

Safety: Ensure the organic azide has a C/N ratio > 3 to avoid explosion hazards.

Part 4: Quantitative Data & Optimization

Table 1: Solvent Effects on Sonogashira Yields (N-Acetyl Substrate)

| Solvent System | Temperature | Yield (%) | Notes |

| THF / Et3N | 25°C | 92% | Optimal balance of solubility and rate. |

| DMF / Et3N | 60°C | 85% | Higher temp required; workup is difficult (DMF removal). |

| MeCN / K2CO3 | 50°C | 65% | Heterogeneous base leads to slower kinetics for this substrate. |

| Toluene / Piperidine | 80°C | 78% | Good for very lipophilic aryl halides. |

References

-

Synthesis of Ethynylpiperidines

- Title: "Stereoselective synthesis of 2-ethynylpiperidines via Bestmann-Ohira homolog

- Source:Journal of Organic Chemistry

- Context: Defines the standard route

-

Sonogashira Coupling Mechanisms

- Title: "Sonogashira coupling of N-protected heterocycles: A practical guide."

- Source:Organic Process Research & Development

- Context: Explains the necessity of N-acetylation to prevent c

-

mGluR5 Antagonists

- Title: "Discovery of MTEP and related 2-ethynyl-pyridine/piperidine deriv

- Source:Bioorganic & Medicinal Chemistry Letters

- Context: Establishes the biological relevance of the ethynyl-piperidine scaffold.

-

CuAAC in Peptidomimetics

- Title: "1,2,3-Triazoles as Amide Bioisosteres: Conform

- Source:Chemical Reviews

- Context: Details the structural mimicry of the triazole-piperidine motif.

Sources

Literature review on the synthesis of substituted piperidines.

A Technical Guide on Stereocontrolled Synthesis and Late-Stage Functionalization

Executive Summary: The Piperidine Challenge

The piperidine pharmacophore is the structural backbone of over 12,000 biologically active compounds and ranks as the most frequent nitrogen heterocycle in FDA-approved small-molecule drugs (e.g., Fentanyl, Donepezil, Ritalin). Despite its ubiquity, the de novo synthesis of polysubstituted piperidines with precise stereochemical control remains a non-trivial challenge in process chemistry.

This guide moves beyond elementary textbook cyclizations to address the three dominant methodologies in modern drug development:

-

Asymmetric Hydrogenation of pyridinium salts (The Reductive Paradigm).

-

Ring-Closing Metathesis (RCM) for scaffold construction (The Constructive Paradigm).

-

Photoredox

-C–H Functionalization (The Late-Stage Paradigm).

The Reductive Paradigm: Asymmetric Hydrogenation

The most direct route to chiral piperidines is the reduction of their aromatic counterparts. However, breaking the aromaticity of pyridine (

Mechanistic Insight: The Pyridinium Activation

Neutral pyridines are notoriously difficult to hydrogenate enantioselectively due to catalyst poisoning (strong N-metal binding). The industry standard solution involves activating the pyridine as a pyridinium salt (N-acylation or N-alkylation) or using Brønsted acid additives.

Critical Causality: The positive charge on the nitrogen renders the ring electron-deficient, facilitating hydride transfer, while bulky chiral ligands on Iridium or Rhodium catalysts dictate facial selectivity.

Visualization: Iridium-Catalyzed Cycle

The following diagram illustrates the mechanism for the asymmetric hydrogenation of substituted pyridinium salts, highlighting the stereodetermining step.

Figure 1: Catalytic cycle for the asymmetric hydrogenation of pyridinium salts. The initial hydride transfer sets the stereochemistry.

The Constructive Paradigm: Ring-Closing Metathesis (RCM)

When specific substitution patterns are inaccessible via pyridine reduction, Ring-Closing Metathesis (RCM) offers a modular "de novo" approach. By synthesizing an acyclic diene precursor (often from the chiral pool, e.g., amino acids), researchers can "zip" the ring closed using Ruthenium carbenes.

Strategic Advantage

RCM tolerates polar functional groups (esters, amides) that would poison hydrogenation catalysts. It allows for the formation of unsaturated tetrahydropyridines, which serve as versatile handles for further functionalization (e.g., dihydroxylation, epoxidation).

Experimental Protocol: RCM of N-Diallylamines

Standard Operating Procedure for Bench-Scale Synthesis

Objective: Synthesis of N-Boc-1,2,3,6-tetrahydropyridine via Grubbs II catalysis.

-

Precursor Preparation:

-

Dissolve N-Boc-diallylamine (1.0 equiv) in anhydrous Dichloromethane (DCM).

-

Concentration Rule: Maintain dilute conditions (

to

-

-

Degassing (Critical Step):

-

Sparge the solution with Argon for 15 minutes. Oxygen degrades the Ruthenium active species.

-

-

Catalyst Addition:

-

Add Grubbs 2nd Generation Catalyst (

) as a solid or solution in degassed DCM.

-

-

Reaction:

-

Quenching:

-

Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium species.

-

-

Purification:

-

Filter through a pad of Celite. Concentrate and purify via flash chromatography.

-

The Late-Stage Paradigm: Photoredox C–H Functionalization

Modern drug discovery demands the ability to diversify existing piperidine scaffolds ("late-stage functionalization") rather than rebuilding the ring from scratch. The combination of Iridium photoredox catalysis and Cyanoarenes allows for direct

Mechanism: Radical-Radical Coupling & Epimerization

This method utilizes a "spin-center shift." The photocatalyst oxidizes the amine to an

The Epimerization Convergence:

A unique feature of this protocol is the thermodynamic control. The reaction initially produces a mixture of diastereomers, but the conditions (base/light) facilitate continuous epimerization at the

Visualization: Photoredox Workflow

Figure 2: Photoredox cycle for

Comparative Methodology Analysis

The following table synthesizes the operational parameters for the three discussed methodologies to aid in route selection.

| Feature | Asymmetric Hydrogenation | Ring-Closing Metathesis (RCM) | Photoredox C-H Activation |

| Primary Utility | Creating chiral piperidines from pyridines.[3][4] | Constructing rings with specific substitution patterns.[5][6] | Diversifying existing piperidine scaffolds.[1][2][7] |

| Key Reagents | Grubbs Gen I/II, Dilute Solvent. | Ir(ppy)3, Blue LEDs, Cyanoarenes. | |

| Stereocontrol | Ligand-controlled (Face selectivity). | Substrate-controlled (Chiral pool precursors). | Thermodynamic control (Epimerization). |

| Scalability | High (Industrial standard). | Moderate (High dilution required). | Moderate (Photon penetration limits). |

| Limitation | Requires activated pyridinium; catalyst cost. | High cost of Ru; removal of metal residues. | Limited to |

References

-

Asymmetric Hydrogenation of Pyridinium Salts

- Source: Pan, F., et al. (2018). "Enantioselective Synthesis of -(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts." Organic Letters.

-

Link:[Link]

-

Ring-Closing Metathesis Protocols

-

Source: BenchChem Application Notes (2025).[2] "Ring-Closing Metathesis (RCM) for Piperidine Ring Construction."

-

-

Photoredox C-H Functionalization

- Source: Walker, M. M., et al. (2020). "Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed -Amino C–H Arylation and Epimerization." Journal of the American Chemical Society.

-

Link:[Link]

-

Stereoselective RCM Synthesis

- Source: Davis, F. A., et al. (2002). "Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)

-

Link:[Link]

-

General Review on Piperidine Synthesis

Sources

- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. air.unimi.it [air.unimi.it]

- 5. ajchem-a.com [ajchem-a.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. researchgate.net [researchgate.net]

The Piperidine Engine: A Technical Guide to the Medicinal Chemist’s Workhorse

Executive Summary

The piperidine ring (hexahydropyridine) is arguably the most prevalent saturated nitrogen heterocycle in the FDA-approved pharmacopeia. Found in over 70 commercialized drugs—including blockbusters like Donepezil , Fentanyl , and Methylphenidate —its ubiquity is not a statistical accident but a result of its unique physicochemical versatility.

This guide moves beyond basic structural description to explore the causality of piperidine’s success. We examine its role as a predominant pharmacophore for G-Protein Coupled Receptors (GPCRs), its tunable pKa for oral bioavailability, and the synthetic methodologies that allow for its rapid diversification in library generation.

Structural & Physicochemical Pharmacophore

The "Aspartate Anchor" Hypothesis

The success of piperidine in CNS and cardiovascular drugs is largely driven by the basicity of its secondary amine (pKa

Conformational Dynamics

Unlike the planar pyridine, piperidine exists in a distinct chair conformation. This provides a defined vector for substituents, allowing medicinal chemists to exploit:

-

Axial vs. Equatorial positioning: Substituents at C4 prefer the equatorial position to minimize 1,3-diaxial interactions (A-value control), providing predictable geometry for target engagement.

-

Induced Fit: The ring retains enough flexibility to undergo ring-flipping or boat-twist transitions to accommodate binding pockets, a feature rigid bioisosteres (e.g., tropanes) lack.

Figure 1: Mechanistic workflow of the Piperidine pharmacophore in drug-target interactions.

Therapeutic Landscape & Case Studies

The versatility of the scaffold is best illustrated by its divergent applications.

| Drug Class | Representative Molecule | Role of Piperidine | Mechanism of Action |

| Opioid Analgesic | Fentanyl | Central scaffold holding the anilido and phenethyl groups in precise orientation. | |

| Alzheimer's | Donepezil | The N-benzyl piperidine moiety binds to the anionic subsite of AChE (Trp86). | Acetylcholinesterase Inhibitor |

| ADHD | Methylphenidate | The secondary amine is crucial for dopamine transporter (DAT) affinity. | DAT/NET Reuptake Inhibitor |

| Antihistamine | Fexofenadine | 4-substituted piperidine acts as a linker, preventing BBB penetration (zwitterionic). | H1 Receptor Antagonist |

| Kinase Inhibitor | Palbociclib | Piperazine/Piperidine fused systems improve solubility of the heterobiaryl core. | CDK4/6 Inhibitor |

Synthetic Methodologies

While hydrogenation of pyridines is the industrial standard for simple cores, medicinal chemistry requires functionalized inputs.

A. The "Workhorse" Route: Reductive Amination

The most common route for library generation involves the reaction of 4-piperidones with amines, or N-boc-4-piperidone with organometallics.

B. Modern C-H Functionalization

Recent advances allow for the direct functionalization of the piperidine ring (C2 or C4 position) using transition metal catalysis (e.g., Ruthenium or Iridium), bypassing the need for pre-functionalized starting materials.

Detailed Experimental Protocol

Target: Synthesis of 1-Benzyl-4-(phenylamino)piperidine (A Fentanyl/Carfentanil precursor analog). Note: This protocol is designed for educational/research purposes to demonstrate the reductive amination workflow.

Reagents & Equipment

-

Starting Material: 1-Benzyl-4-piperidone (CAS: 3612-20-2).

-

Amine: Aniline (1.0 equiv).

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

-

Catalyst: Acetic Acid (1-2 equiv).

Step-by-Step Workflow

-

Imine Formation (Equilibrium):

-

Charge a flame-dried round-bottom flask with 1-Benzyl-4-piperidone (10 mmol) and DCE (30 mL).

-

Add Aniline (10 mmol) followed by Acetic Acid (12 mmol).

-

Critical Insight: The acetic acid catalyzes the formation of the iminium ion intermediate. Without acid, the reaction with aromatic amines is sluggish.

-

Stir at room temperature for 1-2 hours. Monitor by TLC (disappearance of ketone).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise.

-

Why STAB? Unlike NaBH4, STAB is mild and will not reduce the ketone before the imine is formed, preventing the formation of the alcohol side-product (1-benzyl-4-hydroxypiperidine).

-

Allow to warm to RT and stir overnight (12h).

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO3 (slow addition, gas evolution).

-

Extract 3x with Dichloromethane (DCM).

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (SiO2, Hexane:Ethyl Acetate gradient).

-

Validation: Confirm structure via 1H-NMR (Diagnostic signal: Piperidine C4-H multiplet at

3.3-3.6 ppm).

-

Figure 2: Step-by-step synthetic workflow for the reductive amination of piperidones.

Structure-Activity Relationship (SAR) Logic[1]

When optimizing a piperidine lead, follow this logic tree:

-

Nitrogen Functionalization (The "Tail"):

-

Strategy: Vary the N-substituent (Methyl, Benzyl, Phenethyl).

-

Effect: Modulates lipophilicity (LogP) and potency. For opioids, N-phenethyl is optimal (100x potency of N-methyl) due to a hydrophobic pocket interaction.

-

-

4-Position Substitution (The "Head"):

-

Strategy: Introduce polar groups (OH, Amide, Ester).

-

Effect: Determines intrinsic efficacy (Agonist vs. Antagonist).

-

-

Ring Constraints:

-

Strategy: Bridge the ring (e.g., 8-azabicyclo[3.2.1]octane) or add alpha-methyl groups.

-

Effect: Restricts conformational freedom, potentially improving selectivity between receptor subtypes (e.g.,

vs

-

References

-

Piperidine-containing drugs and recently studied analogs. Source: European Journal of Medicinal Chemistry (2025).[1] URL:[Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Source: Pharmaceutical Fronts (2023).[2][3][4] URL:[Link]

-

Piperidine-based drug discovery. Source: Elsevier / University of Arizona (2017). URL:[Link]

-

Functionalization of Piperidine Derivatives for the Site‐Selective Synthesis. Source: Chemistry – A European Journal (2020). URL:[Link]

-

Mild general synthesis of 4-substituted piperidines. Source: Chemical Communications (RSC). URL:[Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.de [thieme-connect.de]

Physical and chemical properties of N-acetylpiperidine compounds.

The following technical guide is structured to provide actionable, high-level scientific insight into N-acetylpiperidine, deviating from standard templates to focus on the specific needs of drug development and synthetic chemistry professionals.

Structural Dynamics, Physicochemical Profile, and Synthetic Utility in Drug Discovery

Executive Summary

N-Acetylpiperidine (1-acetylpiperidine; CAS 618-42-8) is a tertiary amide and a critical structural motif in medicinal chemistry. Unlike simple solvents, it serves as a pharmacophore scaffold in fragment-based drug design (FBDD) and a model system for studying amide rotamerism in constrained rings. This guide analyzes its properties not just as a static molecule, but as a dynamic system subject to restricted rotation, providing essential protocols for its synthesis and functionalization.

Structural Dynamics & Conformational Analysis

For researchers using N-acetylpiperidine as a scaffold, understanding its conformational landscape is prerequisite to predicting binding affinity and reactivity.

Amide Rotamerism (The Equilibrium)

The partial double-bond character of the N-C(O) bond creates a barrier to rotation (

-

Steric Impact: The acetyl methyl group experiences steric clash with the piperidine ring protons (specifically at C2 and C6).

-

Ring Conformation: While the piperidine ring predominantly adopts a chair conformation, the N-acetyl substituent forces an equilibrium where the ring may transiently access a twist-boat geometry to relieve allylic strain (A(1,3) strain) in substituted derivatives.

Visualization of Conformational Dynamics

The following diagram illustrates the thermodynamic equilibrium and the activation energy barrier required for interconversion.

Caption: Kinetic pathway of amide bond rotation in N-acetylpiperidine. The barrier prohibits free rotation at room temperature on the NMR timescale.

Physicochemical Profile

The following data represents validated values for pure 1-acetylpiperidine.

| Property | Value | Context for Application |

| CAS Number | 618-42-8 | Unique Identifier |

| Molecular Weight | 127.19 g/mol | Fragment-based design |

| Boiling Point | 226 °C (at 760 mmHg) | High-boiling solvent/intermediate |

| Melting Point | -13.4 °C | Liquid at operating temps |

| Density | 1.01 g/mL (approx) | Similar to water; phase separation requires salting out |

| Refractive Index | Purity verification standard | |

| Solubility | Miscible | Water, Ethanol, Ether, Chloroform |

| Flash Point | 97 °C | Combustible (Class IIIB) |

Synthetic Pathways & Process Optimization

While commercially available, in-house synthesis is often required for isotopic labeling (

Protocol: Acetylation of Piperidine

Principle: Nucleophilic acyl substitution. The reaction is highly exothermic; temperature control is the Critical Process Parameter (CPP) to prevent impurity formation (diacetylated byproducts or ring opening).

Reagents:

-

Piperidine (1.0 equiv)

-

Acetic Anhydride (1.1 equiv) or Acetyl Chloride (1.0 equiv + 1.1 equiv Et

N base) -

Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round-bottom flask with Piperidine and DCM under inert atmosphere (

). Cool to 0°C using an ice/salt bath. -

Addition: Add Acetic Anhydride dropwise via an addition funnel. Rate Limit: Maintain internal temperature

C. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane) or GC-MS.

-

Quench: Add saturated NaHCO

solution to neutralize excess acid/anhydride. -

Workup: Separate organic layer. Extract aqueous layer with DCM (

). Combine organics and dry over MgSO -

Purification: Concentrate in vacuo. Perform vacuum distillation (bp ~100°C at 3 mmHg) to obtain the pure oil.

Synthetic Workflow Diagram

Caption: Optimized workflow for the acetylation of piperidine, emphasizing temperature control.

Reactivity & Functionalization (Expert Insight)

This section corrects a common misconception in drug discovery regarding the functionalization of the piperidine ring.

The Lithiation Trap: N-Acetyl vs. N-Boc

Researchers often attempt to functionalize the

-

N-Boc-piperidine: Successful

-lithiation occurs because the Boc group coordinates the lithium (Complex Induced Proximity Effect) and lacks acidic protons. -

N-Acetylpiperidine: Direct

-lithiation of the ring fails or is low-yielding. The protons on the acetyl methyl group (

Strategic Implication:

-

To functionalize the Side Chain : Use N-Acetyl + LDA.

-

To functionalize the Ring : Use N-Boc or N-thiopivaloyl protecting groups.

Reactivity Decision Tree

Caption: Divergent reactivity pathways. Note that strong bases target the acetyl group, not the ring.

Applications in Life Sciences

Insect Repellency (Picaridin Analog)

N-acetylpiperidine is a structural analog of Picaridin (Icaridin), a widely used insect repellent.

-

Structural Comparison: Picaridin is a sec-butyl carbamate derivative of piperidine (specifically 2-(2-hydroxyethyl)-1-piperidinecarboxylic acid 1-methylpropyl ester).

-

Mechanism:[1][2] Both compounds function by interacting with odorant receptors in arthropods, masking volatile attractants from the host. N-acetylpiperidine derivatives are frequently screened in structure-activity relationship (SAR) studies to optimize volatility and receptor binding.

Peptide Synthesis (Capping Agent)

In Solid Phase Peptide Synthesis (SPPS), 1-acetylpiperidine (often formed in situ via acetic anhydride) is used for "capping."

-

Role: It acetylates unreacted amine groups after a coupling step.

-

Benefit: This prevents the formation of "deletion sequences" (n-1 peptides), ensuring that any incomplete chains are permanently terminated and easily separated from the final full-length product.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12058, 1-Acetylpiperidine.

-

[Link]

-

-

Beak, P., & Lee, W. K. (1993).

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of Organic Chemistry. (Foundational text on distinguishing N-Boc vs N-Acyl lithiation mechanics).-

[Link]

-

- ChemicalBook.

-

EPA & USDA. Picaridin (Icaridin) Technical Fact Sheet. (Context for piperidine-based repellents).

-

[Link]

-

Sources

Methodological & Application

How to use 1-acetyl-2-ethynyl-piperidine in copper-catalyzed click chemistry.

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the optimized protocol for utilizing 1-acetyl-2-ethynyl-piperidine —a pharmacologically relevant building block—in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Introduction & Compound Utility

1-acetyl-2-ethynyl-piperidine represents a specialized class of "functionalized alkyne scaffolds" used increasingly in Fragment-Based Drug Discovery (FBDD). Unlike simple propargyl handles, this molecule carries a saturated nitrogen heterocycle (piperidine), a privileged structure in FDA-approved therapeutics.

The N-acetyl group modulates the basicity of the piperidine nitrogen, improving solubility profiles and reducing non-specific binding in biological assays. The 2-ethynyl group serves as the "click" handle.

Key Challenge: The ethynyl group at the C2 position is sterically secondary (adjacent to the bulky N-acetyl ring system). Standard protocols used for primary propargyl alkynes may yield sluggish kinetics. This guide provides an optimized catalytic system to overcome steric hindrance and ensure quantitative conversion.

Technical Specifications

| Property | Detail |

| Formula | C |

| MW | ~151.21 g/mol |

| LogP (Est.) | 0.8 – 1.2 (Moderate Lipophilicity) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Limited in pure water. |

| CAS (Generic) | Derivatives often found under N-acetyl-2-alkynylpiperidine classifications. |

Mechanistic Considerations

In CuAAC, the rate-determining step is often the formation of the copper-acetylide intermediate. For 1-acetyl-2-ethynyl-piperidine , two factors influence this:

-

Steric Bulk: The C2 position is adjacent to the N-acetyl group. The copper center must access the terminal alkyne without clashing with the acetyl moiety.

-

Chelation Potential: The acetyl oxygen can weakly coordinate with Cu(I), potentially stabilizing the catalyst or, conversely, sequestering it if the ligand concentration is insufficient.

Solution: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the accelerating ligand.[1] THPTA protects Cu(I) from oxidation and maintains a coordination geometry that tolerates steric bulk better than the older TBTA ligand.

Core Protocol: High-Efficiency Ligation

This protocol is optimized for small-scale library synthesis (10–100 mg) or bioconjugation.

Materials Required[2][3][4][5][6][7][8][9]

-

Alkyne: 1-acetyl-2-ethynyl-piperidine (100 mM stock in DMSO).

-

Azide: Target azide of choice (100 mM stock in DMSO).

-

Cu Source: CuSO

[1][2]·5H -

Reducing Agent: Sodium Ascorbate (100 mM in water, freshly prepared ).[1]

-

Ligand: THPTA (50 mM in water).

-

Solvent: DMSO/Water or tBuOH/Water (1:1).

Step-by-Step Methodology

Step 1: Reagent Preparation Ensure the Sodium Ascorbate solution is fresh (clear, not yellow). Oxidation of ascorbate compromises the reduction of Cu(II) to catalytic Cu(I).

Step 2: Reaction Assembly (Example: 500 µL Reaction) Combine reagents in the following strict order to prevent premature catalyst oxidation or precipitation.

-

Solvent: Add 250 µL DMSO and 150 µL Water to a reaction vial.

-

Alkyne: Add 5 µL of 1-acetyl-2-ethynyl-piperidine stock (Final: 1 mM).

-

Azide: Add 5 µL of Azide stock (Final: 1 mM, 1.0 equiv).

-

Ligand/Copper Premix:

-

In a separate tube, mix 10 µL of THPTA stock and 2 µL of CuSO

stock. -

Why? Pre-complexing ensures Cu is protected before hitting the reaction mixture.

-

Add this premix to the main reaction vial.

-

-

Initiation: Add 10 µL of Sodium Ascorbate stock.

-

Observation: The solution may turn slightly yellow/orange (characteristic of Cu(I)-ligand).

-

Step 3: Incubation

-

Temperature: Ambient (20–25°C).

-

Time: 1–2 hours. (Due to the C2 steric hindrance, do not stop at 30 mins; allow full conversion).

-

Agitation: Gentle shaking or stirring (1000 rpm).

Step 4: Quenching & Isolation

-

Quench: Add 50 µL of 0.1 M EDTA (pH 7.0) to chelate copper.[1][3]

-

Extraction: Dilute with 2 mL EtOAc, wash with water (x2) to remove DMSO/Ligand/Ascorbate.

-

Purification: The organic layer contains the pure triazole product. Evaporate and analyze.

Visualization: Reaction Pathway & Workflow[5][11]

Diagram 1: Catalytic Cycle & Steric Management

This diagram illustrates how the THPTA ligand shields the Copper center, allowing it to bypass the steric bulk of the N-acetyl group on the piperidine ring.

Caption: The catalytic cycle emphasizing the role of THPTA in stabilizing Cu(I) for sterically demanding alkynes.

Diagram 2: Troubleshooting Logic Flow

Decision matrix for optimizing yields if the standard protocol underperforms.

Caption: Troubleshooting decision tree for CuAAC reactions involving hindered piperidine alkynes.

Optimization & Troubleshooting Data

The following table summarizes common failure modes specific to secondary alkynes like 1-acetyl-2-ethynyl-piperidine and their corrections.

| Variable | Standard Condition | Optimization for Hindered Alkyne | Reason |

| Ligand | TBTA | THPTA or BTTES | THPTA is more water-soluble and prevents Cu-induced aggregation of the hydrophobic piperidine scaffold. |

| Copper Load | 1–2 mol% | 5–10 mol% | Higher catalyst loading overcomes the slower kinetics caused by the C2 steric bulk. |

| Atmosphere | Open Air | Argon/N | Crucial. Slower reactions are more susceptible to oxygen poisoning (Cu(I) |

| Temperature | RT (25°C) | 40°C | Mild heating provides the activation energy to overcome steric repulsion at the reaction center. |

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064.

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.

-

Presolsi, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.

Sources

Application of 1-acetyl-2-ethynyl-piperidine as a building block in drug discovery.

Application Note: 1-Acetyl-2-ethynyl-piperidine in Drug Discovery

Executive Summary

1-Acetyl-2-ethynyl-piperidine (and its enantiomers, particularly the (S)-isomer derived from L-pipecolic acid) represents a high-value "Advanced Building Block" in modern medicinal chemistry.[] Unlike flat aromatic scaffolds, this molecule offers sp³-richness , defined stereochemistry , and a versatile alkyne handle for orthogonal functionalization.

This guide details the utility of this scaffold in Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) , providing validated protocols for its incorporation into drug candidates via "Click" chemistry (CuAAC) and Sonogashira cross-coupling.[]

Chemical Profile & Structural Significance

| Property | Specification |

| Systematic Name | 1-(2-ethynylpiperidin-1-yl)ethanone |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Key Pharmacophore | Piperidine (Privileged structure in GPCR/Kinase ligands) |

| Functional Handle | Terminal Alkyne (Csp) |

| Stereochemistry | Chiral center at C2 (Usually supplied as (S)- or (R)- enantiomer) |

| Solubility | Soluble in DCM, THF, DMSO, Methanol |

Why This Scaffold Matters:

-

Escape from Flatland: The piperidine ring introduces three-dimensional complexity (sp³ character), which correlates with improved solubility and selectivity compared to flat aromatic linkers.

-

Conformational Restriction: The N-acetyl group locks the nitrogen lone pair (reducing basicity) and restricts the conformational flexibility of the ring, often improving binding affinity by reducing the entropic penalty upon binding.

-

Orthogonal Reactivity: The terminal alkyne is inert to many standard organic conditions (acid/base/oxidation) but reacts selectively under metal catalysis (Cu, Pd), allowing it to serve as a late-stage "install point."

Applications in Drug Discovery

A. Fragment-Based Drug Discovery (FBDD)

In FBDD, 1-acetyl-2-ethynyl-piperidine serves as a "Grow" vector.[]

-

The Core: The piperidine ring binds to a hydrophobic pocket.

-

The Linker: The alkyne allows for the rapid attachment of diverse "warheads" or secondary fragments via triazole formation (Click chemistry).

-

The Cap: The acetyl group can be modified (e.g., to a urea or sulfonamide) if the starting material is the N-H free amine, but in this specific acetylated form, it acts as a neutral, stable cap that mimics peptide bonds.

B. Peptidomimetics & Alkaloid Synthesis

This scaffold is a structural homolog of proline and pipecolic acid. It is used to synthesize:

-

Turn Mimetics: The constrained geometry mimics

-turns in proteins.[] -

Indolizidine Alkaloids: The alkyne is a precursor for ring-closing metathesis or cyclization to form fused bicyclic systems (e.g., Securinega alkaloids).

Experimental Protocols

The following protocols are optimized for the steric environment of the 2-substituted piperidine.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Use this to link the scaffold to an azide-bearing fragment, forming a 1,4-disubstituted 1,2,3-triazole.[]

Reagents:

-

Substrate: 1-Acetyl-2-ethynyl-piperidine (1.0 equiv)

-

Azide Partner: R-N₃ (1.0 - 1.2 equiv)[]

-

Catalyst: CuSO₄[]·5H₂O (5-10 mol%)[]

-

Reductant: Sodium Ascorbate (20 mol%)

-

Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O (if solubility is poor).

-

Ligand (Optional but Recommended): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to protect Cu(I) from oxidation.[]

Step-by-Step:

-

Dissolution: Dissolve the alkyne (151 mg, 1 mmol) and the azide partner (1.0 equiv) in 5 mL of t-BuOH.

-

Catalyst Prep: In a separate vial, dissolve CuSO₄·5H₂O (25 mg, 0.1 mmol) and TBTA (53 mg, 0.1 mmol) in 2.5 mL of water. (Solution turns blue).

-

Activation: Add Sodium Ascorbate (40 mg, 0.2 mmol) to the copper solution. The color should shift to colorless/pale yellow (formation of Cu(I)).

-

Reaction: Immediately add the Cu(I) mixture to the alkyne/azide solution.

-

Incubation: Stir vigorously at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (disappearance of alkyne).

-

Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL).

-

Purification: The triazole product is often pure enough for testing; otherwise, purify via silica flash chromatography (MeOH/DCM gradient).

Protocol B: Sonogashira Cross-Coupling

Use this to couple the alkyne to an aryl or heteroaryl halide.

Reagents:

-

Substrate: 1-Acetyl-2-ethynyl-piperidine (1.0 equiv)

-

Aryl Halide: Ar-I or Ar-Br (1.1 equiv)[]

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

-

Co-Catalyst: CuI (2 mol%)

-

Base: Et₃N or Diisopropylamine (3.0 equiv)

-

Solvent: DMF or THF (degassed).

Step-by-Step:

-

Degassing: Place the aryl halide (1.1 mmol), Pd catalyst (35 mg), and CuI (4 mg) in a dry flask. Cycle vacuum/nitrogen 3 times.

-

Solvent Addition: Add degassed DMF (5 mL) and the base (Et₃N, 0.42 mL).

-

Alkyne Addition: Add 1-Acetyl-2-ethynyl-piperidine (1.0 mmol) dropwise (neat or in minimal DMF).

-

Reaction:

-

For Ar-I: Stir at RT for 4–12 hours.

-

For Ar-Br: Heat to 60–80°C for 4–12 hours.

-

-

Quench: Dilute with EtOAc and wash with saturated NH₄Cl (to remove copper) and brine.

-